REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.CO[C:11](OC)([N:13]([CH3:15])[CH3:14])[CH3:12]>CN(C)C=O>[Br:8][C:5]1[CH:6]=[CH:7][C:2]2[N:3]([N:13]=[C:11]([CH3:12])[N:1]=2)[CH:4]=1.[Br:8][C:5]1[CH:6]=[CH:7][C:2]([N:1]=[C:11]([N:13]([CH3:15])[CH3:14])[CH3:12])=[N:3][CH:4]=1
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Name
|
|
Quantity
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1.73 g
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Type
|
reactant
|
Smiles
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NC1=NC=C(C=C1)Br
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Name
|
|
Quantity
|
3.99 g
|
Type
|
reactant
|
Smiles
|
COC(C)(N(C)C)OC
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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130 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling to room temperature
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Type
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CUSTOM
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Details
|
the volatiles were removed under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2N(C1)N=C(N2)C
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Name
|
|
Type
|
product
|
Smiles
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BrC=1C=CC(=NC1)N=C(C)N(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |